m-PEG12-Thiol is synthesized from methoxy polyethylene glycol through thiolation reactions. It is classified as a thiol-functionalized polymer, which falls under the broader category of polyethylene glycols. These compounds are known for their biocompatibility and versatility in various chemical applications, including drug delivery and surface modification.
The synthesis of m-PEG12-Thiol typically involves the reaction of methoxy polyethylene glycol with thiolating agents. One common method is the use of thiolating agents such as hydrogen sulfide or thioacetic acid, which react with the terminal hydroxyl groups of the polyethylene glycol to introduce thiol functionalities.
The molecular structure of m-PEG12-Thiol can be represented as follows:
The compound features a linear arrangement with a dodecane chain (12 carbon atoms) linked to a polyethylene glycol unit via a sulfur atom from the thiol group. This structure allows for enhanced solubility and reactivity, making it suitable for various applications .
m-PEG12-Thiol participates in several chemical reactions due to its terminal thiol group:
The mechanism of action for m-PEG12-Thiol primarily involves its role as a linker in bioconjugation processes. When conjugated to proteins or drugs, it enhances solubility and stability while providing a flexible spacer that can improve bioavailability:
m-PEG12-Thiol exhibits several notable physical and chemical properties:
These properties make m-PEG12-Thiol an attractive candidate for applications in drug delivery systems and biomaterials .
m-PEG12-Thiol has diverse applications across several scientific fields:
Chemoenzymatic approaches have revolutionized site-specific PEGylation techniques, enabling unprecedented precision in bioconjugate synthesis. These strategies leverage enzymatic fidelity to install m-PEG12-Thiol at predetermined sites on biomolecules, overcoming traditional limitations of random conjugation. A prominent example is the GlycoConnect™ technology, which employs enzymatic remodeling of antibody N-glycans at Asn297 for subsequent copper-free click chemistry with thiol-functionalized linkers . This two-stage process involves trimming the native glycan and tagging it with an azide group, followed by strain-promoted alkyne-azide cycloaddition (SPAAC) with m-PEG12-Thiol derivatives. The technology demonstrates remarkable versatility across IgG isotypes and glycosylation profiles, generating antibody-drug conjugates (ADCs) with predefined drug-to-antibody ratios (DAR) and preserved antigen-binding capacity.
The tubulin tyrosine ligase (TTL) system offers another sophisticated platform for chemoenzymatic PEGylation. By incorporating 3-thiol-L-tyrosine at protein C-termini through TTL-mediated ligation, researchers achieve exceptional site-specific functionalization [7]. This aryl thiol moiety exhibits a pKₐ of 5.5, enabling selective conjugation at mildly acidic pH where native cysteines (pKₐ ~8.5) remain protonated and unreactive. The orthogonal reactivity between aryl and alkyl thiols permits sequential functionalization—first exploiting the aryl thiolate's nucleophilicity at pH 5.5, then conjugating native cysteines at pH 8.3. This strategy has enabled dual-payload ADC development with differential payload attachment, enhancing therapeutic efficacy through controlled bystander effects.
Optimization of conjugation efficiency remains critical. Studies comparing bicyclononyne (BCN) and dibenzoannulated cyclooctyne (DBCO) for copper-free click reactions revealed BCN's superior reactivity with azide-tagged biomolecules . Further enhancement occurs through fluorinated azide tags, where electron-withdrawing groups accelerate the cycloaddition kinetics. Reaction parameters significantly influence outcomes: maintaining pH between 6.5-7.5, temperatures at 25-37°C, and protein-to-PEG ratios of 1:10 to 1:50 balances conjugation efficiency with minimal aggregation [5]. These optimized conditions achieve >85% conjugation yields while preserving protein integrity.
Table 1: Comparison of Chemoenzymatic PEGylation Platforms
Platform | Reaction Type | Optimal pH | Conjugation Efficiency | Key Application |
---|---|---|---|---|
GlycoConnect™ | Copper-free click chemistry | 7.0-7.5 | >90% | Antibody-drug conjugates |
Tub-Tag/3-SH-L-Tyr | Michael addition | 5.5 | 85-95% | Dual-payload ADCs |
Transglutaminase | Transamidation | 7.0-8.0 | 70-80% | Gln-directed PEGylation |
Solid-phase synthesis (SPS) has emerged as a powerful strategy for producing monodisperse PEG derivatives with precisely defined chain lengths. Unlike conventional ring-opening polymerization that yields polydisperse mixtures (PDI >1.1), SPS enables iterative coupling of discrete ethylene oxide units with near-perfect molecular uniformity . The process employs a hydroxymethyl-functionalized resin as the initial support, with chain elongation proceeding through repeated deprotection-coupling cycles. Each cycle involves deprotection of the terminal hydroxyl group, typically using acidic conditions for tert-butyldiphenylsilyl (TBDPS) groups or fluoride-based reagents for silyl ethers, followed by coupling of a protected ethylene glycol building block.
Building block design critically influences synthesis efficiency. Epoxide-based monomers like ethylene oxide require stringent anhydrous conditions and strong bases such as potassium tert-butoxide for ring-opening propagation [3]. Alternatively, tosylate or mesylate derivatives serve as superior leaving groups in Williamson ether synthesis, enhancing reaction kinetics under milder conditions. Recent advances utilize benzyl-protected bromoethanol derivatives activated by phosphazene bases (P1-tBu), achieving coupling efficiencies exceeding 98% per cycle with minimal diol formation . The orthogonally protected monomer enables selective chain elongation while preventing branching—a common pitfall in traditional PEG synthesis.
Purification represents the most significant bottleneck in solid-phase PEG synthesis. After each coupling cycle, rigorous chromatographic purification removes unreacted monomers and deletion sequences. Reverse-phase HPLC with C18 columns effectively separates PEG oligomers based on hydrophobicity differences between protected and deprotected species . For m-PEG12-Thiol, the final deprotection step requires specialized reducing agents like tetrabutylammonium fluoride (TBAF) for silyl ether cleavage, followed by thiol installation via thiourea intermediate or thioacetate deprotection. Despite impressive molecular precision, the cumulative yield remains challenging: 12 coupling cycles typically yield only 30-40% overall product due to stepwise efficiency losses.
Table 2: Solid-Phase Synthesis Performance for Discrete PEGs
Chain Length (Ethylene Oxide Units) | Theoretical MW (Da) | Reported Overall Yield (%) | Purification Method |
---|---|---|---|
8 | 370.5 | 65 | Flash chromatography |
12 | 576.7 | 42 | Preparative HPLC |
16 | 782.9 | 28 | Size-exclusion chromatography |
24 | 1195.3 | 15 | Preparative HPLC |
Orthogonal protection strategies are indispensable for preserving the thiol functionality during m-PEG12-Thiol synthesis while allowing controlled chain elongation. The acid-labile trityl group (Tr) has emerged as the gold standard for thiol protection due to its stability under basic conditions and quantitative removal under mild acidic conditions (0.5% TFA in DCM) without affecting ether linkages [3] [5]. This orthogonal stability enables installation at the initial synthesis stage, with final deprotection yielding the free thiol without compromising the PEG backbone. An alternative approach employs thiazolidine protection, formed by condensing cysteine with aldehydes, which offers exceptional stability during nucleophilic substitutions but requires mercury(II) acetate or silver nitrate for deprotection—conditions incompatible with industrial-scale production.
For hydroxyl group manipulation during chain elongation, silyl ethers provide versatile protection. Tert-butyldiphenylsilyl (TBDPS) groups exhibit stability toward organometallic reagents and mild bases while being cleaved by fluoride sources like tetra-n-butylammonium fluoride (TBAF) [3]. The spatial bulk of TBDPS minimizes steric interference during ether bond formation. Complementary levulinyl esters serve as hydroxyl-protecting groups removable by hydrazine, offering orthogonality to both silyl ethers and thiol-protecting groups. This multi-layered protection scheme enables sequential deprotection for asymmetric functionalization—critical for synthesizing heterobifunctional PEG derivatives like maleimide-PEG12-thiol.
Electrophile compatibility during deprotection requires meticulous optimization. Thiol-selective ethynyl-triazolyl-phosphinate (ETP) reagents demonstrate remarkable chemoselectivity toward aryl thiolates over alkyl thiols, enabling conjugation at pH 5.5 where native cysteines remain unreactive [7]. This pH-dependent reactivity profile permits sequential functionalization: first modifying the aryl thiol of enzymatically incorporated 3-SH-L-tyrosine, then conjugating native cysteines at physiological pH. The kinetic discrimination between thiol categories (aryl vs. alkyl) achieves >90% selectivity without additional protecting groups, streamlining complex bioconjugate synthesis.
Table 3: Orthogonal Protection Groups for m-PEG12-Thiol Synthesis
Protecting Group | Compatible Functions | Deprotection Conditions | Orthogonality Features |
---|---|---|---|
Trityl (Tr) | Thiol | 0.5% TFA in DCM, 30 min | Stable to bases, nucleophiles |
Thiazolidine | Thiol | Hg(OAc)₂, pH 4 buffer | Compatible with acidic conditions |
TBDPS | Hydroxyl | TBAF in THF, 12h | Stable to organometallics, mild bases |
Levulinyl | Hydroxyl | NH₂NH₂·AcOH, DMF, 2h | Orthogonal to silyl ethers, esters |
The transition from laboratory-scale synthesis to industrial production of m-PEG12-Thiol confronts significant manufacturing hurdles, primarily stemming from the compound's molecular uniformity requirements. Traditional anionic ring-opening polymerization (AROP) of ethylene oxide generates PEG with broad polydispersity (Đ >1.1), necessitating rigorous fractionation to isolate the 12-mer . This purification becomes exponentially challenging at kilogram scales due to the physical property similarities between PEG oligomers. Industrial approaches employ simulated moving bed chromatography (SMB) with polar adsorbents like diol-functionalized silica, but even optimized systems achieve only 70-80% purity for the n=12 fraction, with substantial losses of shorter and longer homologs.
Cost drivers in monodisperse PEG synthesis originate from multi-step iterative coupling and purification. Each ethylene oxide addition requires separate deprotection, coupling, and purification cycles—twelve cycles for m-PEG12-Thiol—with cumulative yields plummeting to 30-40% even under optimized conditions [5]. The extensive use of chromatographic purification consumes large volumes of solvents (acetonitrile, methanol, water) and expensive stationary phases. Solvent recycling systems can partially mitigate costs, but process economics remain challenging compared to polydisperse PEGs. Alternative strategies like continuous flow chemistry offer promising solutions: microreactors with immobilized catalysts enable precise temperature control and residence times, reducing side reactions and improving diol content suppression to <5% [5].
Regulatory considerations further complicate industrial production. The FDA's emphasis on chemical identity consistency requires stringent characterization of each synthetic intermediate. For m-PEG12-Thiol, this necessitates validated analytical methods including MALDI-TOF MS for chain-length verification, quantitative NMR for end-group analysis, and HPLC-ELSD for purity assessment . Residual metal catalysts from organometallic reagents (e.g., butyllithium) must be controlled below 10 ppm, requiring expensive chelating resins during purification. These multifaceted challenges have spurred interest in hybrid approaches: synthesizing polydisperse PEG-thiols with narrow Đ (1.01-1.05) through advanced AROP techniques, then isolating the 12-mer fraction via countercurrent distribution rather than chromatography. Though still costly, this approach offers better scalability while maintaining pharmaceutical-grade purity.
Table 4: Scalability Challenges and Industrial Solutions
Challenge | Laboratory Approach | Industrial Solution | Impact on Production Cost |
---|---|---|---|
Polydispersity control | Preparative HPLC | Simulated moving bed chromatography | Increases cost by 40-60% |
Diol content suppression | Molecular sieves | Azeotropic distillation | Reduces cost by 25% |
Metal catalyst removal | Filtration | Chelating resin columns | Increases cost by 15-20% |
Solvent consumption | Batch purification | Continuous countercurrent extraction | Reduces cost by 30-35% |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: